3-アミノ-4-(トリフルオロメチル)ピリジン

説明

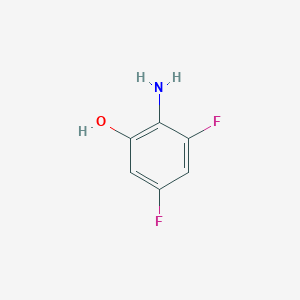

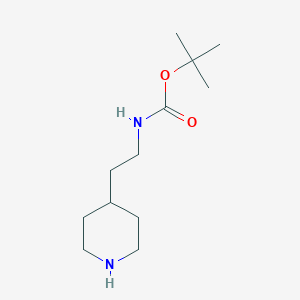

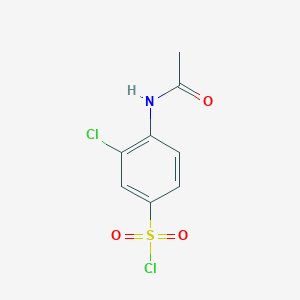

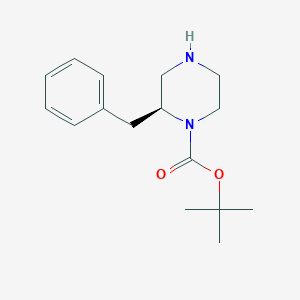

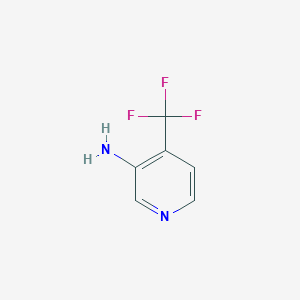

3-Amino-4-(trifluoromethyl)pyridine is a reactant used in the preparation of pyridinyl salicylamides with antimycobacterial activity . It is a pyridine derivative .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 3-Amino-4-(trifluoromethyl)pyridine, has been reported in several studies. The synthesis involves a stepwise liquid-phase/vapor–phase process . A scalable and efficient synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines under treatment with TFAA is also disclosed .Chemical Reactions Analysis

The chemical reactions involving 3-Amino-4-(trifluoromethyl)pyridine are complex and varied. For instance, it is used as a reactant in the preparation of pyridinyl salicylamides with antimycobacterial activity . It is also involved in a cascade process involving the 1,4-Michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate .Physical And Chemical Properties Analysis

3-Amino-4-(trifluoromethyl)pyridine has a molecular weight of 162.11 . Its physical state at 20 degrees Celsius is not specified in the search results . It is also used to improve amyloid detection in the brain during MRI .科学的研究の応用

農薬

3-アミノ-4-(トリフルオロメチル)ピリジン: は、農薬の合成における重要な中間体です。 その誘導体は、トリフルオロメチル基によって付与される独自の物理化学的特性により、主に農薬や除草剤の開発に使用されます . 例えば、広葉作物におけるイネ科雑草の発生後防除に使用される選択的除草剤であるフルアジホップ-ブチルなどの化合物の生成に貢献しています .

製薬業界

医薬品化学において、この化合物は医薬品のビルディングブロックとして役立ちます。トリフルオロメチル基は、薬物の生物活性と代謝安定性を高めることが知られています。 これは、いくつかのFDA承認薬に組み込まれており、創薬および開発におけるその重要性を示しています .

材料科学

この化合物の誘導体は、金属有機構造体 (MOF) などの先進材料の合成に使用されています。 MOF は、高い表面積を持つ多孔質材料であり、ガス貯蔵、分離、触媒用途に適しています .

電子工学

電子業界では、3-アミノ-4-(トリフルオロメチル)ピリジンの誘導体は、液晶や電子化学品の製造に使用されています。 トリフルオロメチル基は、材料の電子特性に影響を与える可能性があり、これは新しい電子デバイスを開発するために重要です .

環境科学

この化合物の環境への応用は、農薬における役割に関連しています。 これは、持続可能な農業慣行に貢献する、効果が向上し、毒性が低下した環境的により安全な農薬の開発に役立ちます .

分析化学

分析化学において、3-アミノ-4-(トリフルオロメチル)ピリジンの誘導体は、化学合成における試薬および中間体として使用されます。 これらは、金属化やアミノピリジンの調製などの反応に関与しており、これはさまざまな分析標準および試験材料を作成するために不可欠です .

生化学

この化合物は、ピリジンベースの生体分子との構造的類似性により、酵素阻害や受容体結合を研究するために使用される生化学において応用されています。 これは、生化学的経路を理解し、特定の酵素の阻害剤を設計するのに役立ちます .

農業

農薬以外にも、この化合物の誘導体は、作物の回復力と収量を向上させる可能性について研究されています。 これらは、植物の生育調節とストレス応答における役割について研究されており、農業生産性を向上させるために不可欠です .

作用機序

Target of Action

3-Amino-4-(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The mode of action of 3-Amino-4-(trifluoromethyl)pyridine involves its interaction with organoboron reagents in the SM coupling . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 3-Amino-4-(trifluoromethyl)pyridine are primarily related to the SM coupling reaction . This reaction is a key process in the synthesis of various agrochemical and pharmaceutical compounds . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in 3-Amino-4-(trifluoromethyl)pyridine contribute to its biological activities .

Pharmacokinetics

It is known that the compound should be stored under inert gas at room temperature

Result of Action

The result of the action of 3-Amino-4-(trifluoromethyl)pyridine is the formation of new carbon–carbon bonds through the SM coupling reaction . This reaction is used in the synthesis of various agrochemical and pharmaceutical compounds . The biological activities of these compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Action Environment

The action of 3-Amino-4-(trifluoromethyl)pyridine is influenced by environmental factors such as temperature and the presence of inert gas . These factors can affect the stability and efficacy of the compound. For example, it is recommended to store the compound under inert gas at room temperature to maintain its stability .

Safety and Hazards

将来の方向性

Trifluoromethylpyridine (TFMP) and its derivatives, including 3-Amino-4-(trifluoromethyl)pyridine, are expected to have many novel applications in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

生化学分析

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 3-Amino-4-(trifluoromethyl)pyridine in laboratory settings are not well studied. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Metabolic Pathways

The compound is thought to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-Amino-4-(trifluoromethyl)pyridine within cells and tissues are not well characterized. It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

特性

IUPAC Name |

4-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-11-3-5(4)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROFUWWORPKKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371046 | |

| Record name | 3-Amino-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175204-80-5 | |

| Record name | 3-Amino-4-trifluoromethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。